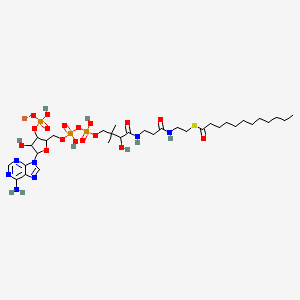
(+)-Menisperine iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Menisperine iodide is a chemical compound known for its unique properties and applications in various fields It is an iodide salt of (+)-Menisperine, an alkaloid derived from certain plant species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Menisperine iodide typically involves the iodination of (+)-Menisperine. The process begins with the extraction of (+)-Menisperine from natural sources, followed by its reaction with iodine or iodide salts under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of (+)-Menisperine from plant sources, followed by its iodination using industrial-grade reagents. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques, such as continuous flow reactors and automated systems, are employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Menisperine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The iodide ion in this compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated analogs of this compound.
Applications De Recherche Scientifique
(+)-Menisperine iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (+)-Menisperine iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or neurotransmission.
Comparaison Avec Des Composés Similaires
(+)-Menisperine iodide can be compared with other similar compounds, such as:
(-)-Menisperine iodide: The enantiomer of this compound, with potentially different biological activities and properties.
Quaternary ammonium iodides: Compounds with similar iodide ions but different organic moieties, used in various applications.
Other alkaloid iodides: Iodide salts of other alkaloids, which may share some chemical and biological properties with this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and biological activities make it a valuable subject of study, with ongoing research aimed at uncovering new applications and understanding its mechanisms of action.
Propriétés
IUPAC Name |
1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.HI/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19;/h6-7,11,14H,8-10H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIWMGFECDATDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione](/img/structure/B12324725.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12324787.png)

